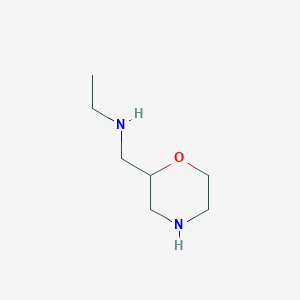

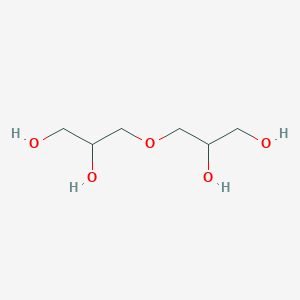

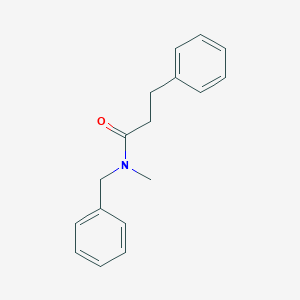

N-((Morpholin-2-YL)methyl) ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-((Morpholin-2-yl)methyl) ethanamine often involves the interaction of morpholine or its derivatives with other chemical entities under specific conditions. For example, the synthesis of N-(2-aminoethyl)morpholine from ethanolamine and morpholine showcases the chemical creativity in creating such compounds, achieving a high yield and purity through optimized processes (Zhao Ru-ming, 2000). Additionally, dichloridobis[2-(morpholin-4-yl)ethanamine-κ2 N,N']cadmium highlights the structural versatility and reactivity of morpholine-containing compounds under coordination chemistry (Nura Suleiman Gwaram, Hamid Khaledi, Hapipah Mohd Ali, 2011).

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety is of great interest due to the unique interactions and conformations they exhibit. The crystal structure analysis of salicylaldehyde N(4)-morpholinylthiosemicarbazone provided insights into the conformation and the supramolecular interactions, showcasing the molecule's slight twist and intramolecular interactions (D. Buu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are diverse, reflecting their reactivity and functional utility in organic synthesis. An example includes the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for synthesizing potent antimicrobials, highlighting the compound's role in facilitating complex organic transformations (Y. C. S. Kumar et al., 2007).

Physical Properties Analysis

The physical properties of N-((Morpholin-2-yl)methyl) ethanamine and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. However, specific details on these properties require further research within the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and pH-dependency, are essential for comprehensively understanding N-((Morpholin-2-yl)methyl) ethanamine. Studies like the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride provide insight into the compound's reactivity and potential for creating derivatives with varied chemical functionalities (Tan Bin, 2011).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Engineering

N-((Morpholin-2-YL)methyl) ethanamine and similar compounds have been used in the synthesis of cadmium(II) Schiff base complexes. These complexes, particularly azide complexes, have demonstrated notable corrosion inhibition properties on mild steel in acidic environments. This finding bridges coordination chemistry and materials science with corrosion engineering, offering potential applications in protecting industrial metal structures and components (Das et al., 2017).

Blood Coagulation Research

Research involving N-((Morpholin-2-YL)methyl) ethanamine derivatives has shown their potential in affecting blood coagulation. Certain amides synthesized from this compound have been identified as hemostatics, substances that promote blood clotting. Some of these derivatives were found to reduce blood coagulation time significantly, indicating their potential use in medical treatments related to blood clotting disorders (Limanskii et al., 2009).

Antioxidant Activity in Pharmaceutical Research

N-((Morpholin-2-YL)methyl) ethanamine derivatives have been studied for their antioxidant properties. QSAR-analysis of certain derivatives has revealed that these compounds can be potential antioxidants. The study identified correlations between molecular structure and antioxidant activity, offering a theoretical basis for designing new antioxidants. This research is significant for developing treatments for conditions related to oxidative stress (Drapak et al., 2019).

Catalysis in Chemical Reactions

Compounds derived from N-((Morpholin-2-YL)methyl) ethanamine have been used in catalyzing chemical reactions, such as alcohol oxidation. Copper(II) complexes with Schiff-base ligands containing this compound have shown effectiveness in catalyzing these reactions, indicating potential applications in industrial and synthetic chemistry (Bhattacharjee et al., 2017).

Pharmaceutical Research

In pharmaceutical research, N-((Morpholin-2-YL)methyl) ethanamine derivatives have been explored for their potential in drug development. Studies have examined their role in DNA binding, nuclease activity, and cytotoxicity, which are critical for developing cancer treatments and other therapeutic drugs (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

N-(morpholin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNHSNNDIIJVDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438463 |

Source

|

| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((Morpholin-2-YL)methyl) ethanamine | |

CAS RN |

122894-64-8 |

Source

|

| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)